1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form N-t-Butyloxycarbonylpiperidine. This intermediate is then reacted with 4-hydroxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
- 4-(N-t-Butyloxycarbonylpiperidin-4-ylmethoxy)benzoic acid
- 4-(N-t-Butyloxycarbonylpiperidin-4-ylmethoxy)benzyl alcohol These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-formylphenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-15(9-11-19)13-22-16-6-4-14(12-20)5-7-16/h4-7,12,15H,8-11,13H2,1-3H3 |
InChI Key |
ZFTMGLWBRQSLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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